molecular formula C10H14 B14376086 5-Cyclopropyl-1-ethenylcyclopent-1-ene CAS No. 89970-13-8

5-Cyclopropyl-1-ethenylcyclopent-1-ene

Cat. No.: B14376086
CAS No.: 89970-13-8
M. Wt: 134.22 g/mol
InChI Key: NBOCUEBKIZVRQA-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethenylcyclopent-1-ene is a unique organic compound characterized by its cyclopropyl and ethenyl substituents attached to a cyclopentene ring. This compound falls under the category of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of the cyclopropyl group introduces significant ring strain, making this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-ethenylcyclopent-1-ene typically involves the cyclopropanation of a suitable cyclopentene precursor. One common method is the reaction of cyclopentene with a carbene or carbenoid reagent, such as dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The ethenyl group can be introduced through a subsequent alkylation reaction using a suitable vinyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems, such as transition metal catalysts, can enhance the selectivity and yield of the desired product. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-ethenylcyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-ethenylcyclopent-1-ene involves its interaction with specific molecular targets and pathways. The cyclopropyl group introduces ring strain, making the compound more reactive towards nucleophiles and electrophiles. This reactivity can lead to the formation of covalent bonds with target molecules, modulating their biological activity. The ethenyl group can participate in conjugation and electron delocalization, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of cyclopropyl and ethenyl groups attached to a cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89970-13-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-cyclopropyl-1-ethenylcyclopentene

InChI

InChI=1S/C10H14/c1-2-8-4-3-5-10(8)9-6-7-9/h2,4,9-10H,1,3,5-7H2

InChI Key

NBOCUEBKIZVRQA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCC1C2CC2

Origin of Product

United States

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